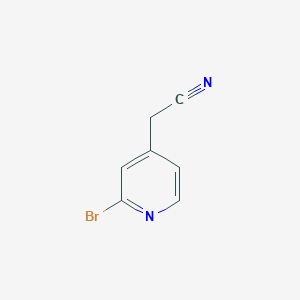

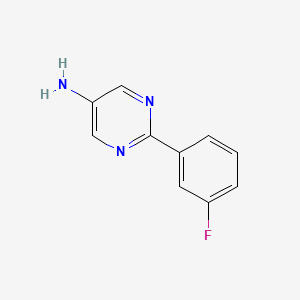

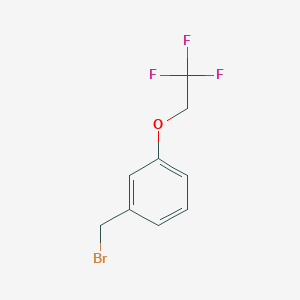

![molecular formula C11H11NO3 B1373526 6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 293741-61-4](/img/structure/B1373526.png)

6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one

Vue d'ensemble

Description

6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound . It is a useful organic building block . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of benzo[1,4]oxazin-3-one-based compounds has been discussed in a paper . The paper discusses the synthesis of these compounds from 1,5-difluoro-2,4-dinitrobenzene .Molecular Structure Analysis

The molecular structure of 6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one is represented by the SMILES stringO=C1N(C)C2=CC(C(C)=O)=CC=C2OC1 . The InChI representation is 1S/C11H11NO3/c1-7(13)8-3-4-10-9(5-8)12(2)11(14)6-15-10/h3-5H,6H2,1-2H3 . Chemical Reactions Analysis

The synthesis of benzo[1,4]oxazin-3-one-based compounds has been discussed in a paper . The paper discusses the synthesis of these compounds from 1,5-difluoro-2,4-dinitrobenzene .Physical And Chemical Properties Analysis

The empirical formula of 6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one is C11H11NO3 . It has a molecular weight of 205.21 . The compound is a solid .Applications De Recherche Scientifique

Antibacterial Activity

Compounds in the 1,4-benzoxazine family have been noted for their antibacterial properties. This suggests that “6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one” could potentially be used in research aimed at developing new antibacterial agents .

Anticancer Activity

Similarly, anticancer activity has been observed in this class of compounds. Research into “6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one” could explore its efficacy and mechanism as a potential anticancer drug .

Antithrombotic and Anticonvulsant

The antithrombotic and anticonvulsant activities are also associated with 1,4-benzoxazine derivatives. This opens up avenues for research into cardiovascular and neurological disorders using "6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one" .

Serotonin Receptor Antagonists

Some derivatives act as serotonin receptor antagonists. This compound could be investigated for its potential effects on serotonin receptors, which could have implications for treating psychiatric disorders .

Potassium Channel Openers

As bladder-selective potassium channel openers, these compounds have applications in urological research. “6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one” might be studied for similar urological applications .

Dopamine Agonists

Dopamine agonist activity has been noted in this family of compounds. Research could focus on “6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one” as a potential treatment for diseases like Parkinson’s .

PI3Kinase Inhibitors

Inhibition of PI3Kinase is another noted activity. This compound could be researched for its potential role in signaling pathways relevant to cancer and metabolism .

PGI2 Receptor Activators

Finally, activation of PGI2 receptor is an activity associated with these compounds. This suggests possible research applications in vascular biology and inflammation using "6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one" .

Safety and Hazards

Propriétés

IUPAC Name |

6-acetyl-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6(13)8-3-4-10-9(5-8)12-11(14)7(2)15-10/h3-5,7H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYAJNGSTXIZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

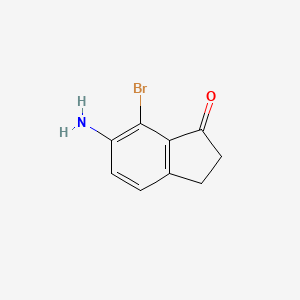

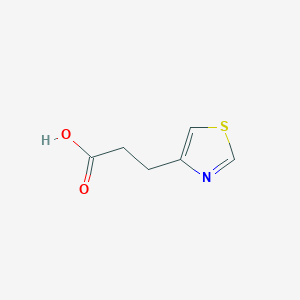

![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)

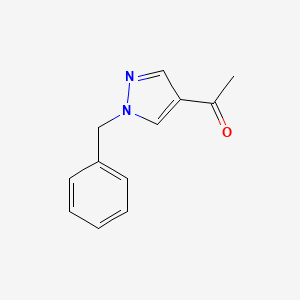

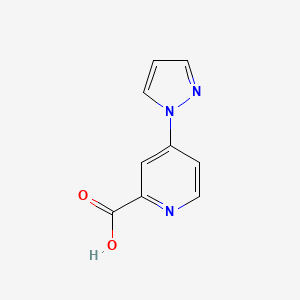

![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)

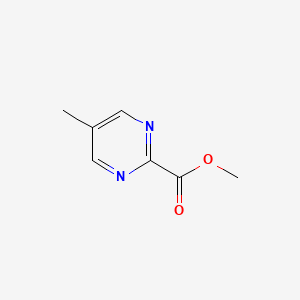

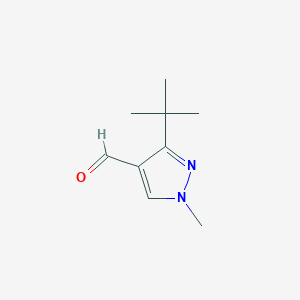

![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)